5-(Quinazolin-4-ylamino)-pentan-1-ol
Description
5-(Quinazolin-4-ylamino)-pentan-1-ol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . This compound features a quinazoline ring system attached to a pentanol chain, making it a valuable molecule for various scientific research applications.
Properties
IUPAC Name |
5-(quinazolin-4-ylamino)pentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c17-9-5-1-4-8-14-13-11-6-2-3-7-12(11)15-10-16-13;/h2-3,6-7,10,17H,1,4-5,8-9H2,(H,14,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRJMUNDDRRDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinazolin-4-ylamino)-pentan-1-ol typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves using a microwave synthesizer at a reaction temperature of 150°C, with a microwave power of 100 W and a corresponding pressure of 150 psi for 20 minutes .
Chemical Reactions Analysis
Types of Reactions
5-(Quinazolin-4-ylamino)-pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, substituted quinazolines, and various quinazoline derivatives with different functional groups .
Scientific Research Applications
5-(Quinazolin-4-ylamino)-pentan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Quinazolin-4-ylamino)-pentan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-ylamino)methyl-phosphonates: These compounds share a similar quinazoline core and exhibit antiviral activity.
Quinazoline N-oxides: These derivatives are formed through oxidation reactions and have distinct biological activities.
Substituted quinazolines: These compounds have various functional groups attached to the quinazoline ring, leading to diverse biological properties.
Uniqueness
5-(Quinazolin-4-ylamino)-pentan-1-ol is unique due to its specific structure, which combines a quinazoline ring with a pentanol chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
